molecular formula C9H18N2O2 B13231266 N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide

N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide

Cat. No.: B13231266
M. Wt: 186.25 g/mol
InChI Key: KFMBQDNVOFBMEL-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide is a synthetic carboxamide derivative characterized by a central oxolane (tetrahydrofuran) ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a 1-amino-2-methylpropan-2-yl moiety, a branched alkylamine substituent. This structure confers unique physicochemical properties:

  • Oxolane backbone: A five-membered ether ring contributing to moderate polarity and conformational rigidity.
  • Branched amino substituent: Introduces basicity (due to the primary amine) and steric bulk, which may influence solubility, bioavailability, and receptor binding.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,6-10)11-8(12)7-3-4-13-5-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

KFMBQDNVOFBMEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C1CCOC1

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

The core step in synthesizing N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide involves coupling an amino-substituted 2-methylpropan-2-yl derivative with oxolane-3-carboxylic acid or its activated derivative. Common activation methods include:

  • Conversion of the carboxylic acid to acid chlorides or anhydrides.
  • Use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide).
  • Employing mixed anhydrides or active esters for enhanced reactivity.

Protection and Deprotection of Amino Groups

Given the presence of a primary amino group, protection strategies are often necessary to prevent side reactions during amide bond formation. Typical protecting groups include:

  • Carbobenzyloxy (Cbz)
  • tert-Butoxycarbonyl (Boc)
  • Fluorenylmethyloxycarbonyl (Fmoc)

After coupling, the protecting group is removed under mild conditions to yield the free amide.

Specific Preparation Methods

Synthesis via Reaction of Amino Alcohol with Activated Oxolane-3-carboxylic Acid Derivative

One documented approach involves the reaction of 1-amino-2-methylpropan-2-ol with an activated oxolane-3-carboxylic acid derivative in an aprotic solvent such as tetrahydrofuran (THF), under controlled temperatures (20–80°C). The reaction is often catalyzed or facilitated by bases like sodium hydrogencarbonate to neutralize by-products and drive the reaction forward.

Reaction conditions summary:

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature 20–80 °C (commonly reflux at 75–80 °C)
Base Sodium hydrogencarbonate
Reaction time 16–20 hours
Work-up Evaporation under reduced pressure, washing with ethyl acetate, dichloromethane, hexanes
Drying Vacuum drying at 45–50 °C for 8–10 hours

This method yields the desired this compound with high purity after filtration and washing steps.

Multi-step Synthesis Involving Amidoxime Intermediates

An alternative synthetic route involves the preparation of amidoxime intermediates from cyanopropan-2-yl derivatives, followed by conversion to the target carboxamide compound. This process includes:

  • Formation of N-(2-cyanopropan-2-yl) derivatives.
  • Reaction with hydroxylamine or methyl hydroxylamine in alcohol solvents (methanol, ethanol, isopropanol) at low temperatures (-5°C to +10°C).
  • Isolation of amidoxime intermediates.
  • Subsequent conversion to the carboxamide structure via rearrangement or reduction steps.

This method is advantageous for introducing specific functional groups and controlling stereochemistry in complex molecules.

Detailed Experimental Procedure Example

Preparation Using Sodium Hydrogencarbonate in THF

  • Step 1: In a reaction vessel, dissolve 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine (29.0 g, 0.06893 mol) in 290 mL of tetrahydrofuran.
  • Step 2: Add sodium bicarbonate (8.68 g, 0.1033 mol) and 1,1-dimethylaminoethanol (7.37 g, 0.08271 mol) at 20–35 °C.
  • Step 3: Heat the slurry to reflux at 75–80 °C for 16–20 hours.
  • Step 4: Cool the reaction mixture to 30–40 °C and evaporate THF under reduced pressure below 45 °C.
  • Step 5: Rinse the residue with ethyl acetate and water, separate the organic layer.
  • Step 6: Concentrate the organic phase under vacuum below 45 °C, rinse with dichloromethane and hexanes.
  • Step 7: Filter, wash with hexanes, and dry under vacuum at 45–50 °C for 8–10 hours to obtain the product.

This procedure is adapted for the preparation of related amino alcohol derivatives and can be modified for the target compound by substituting appropriate starting materials.

Data Table Summarizing Preparation Parameters

Preparation Method Solvent Temperature Range Reaction Time Key Reagents/Conditions Yield (%) Notes
Amide coupling in THF with NaHCO3 Tetrahydrofuran 20–80 °C (reflux) 16–20 hours Sodium hydrogencarbonate, amino alcohol High Requires careful temperature control
Amidoxime intermediate route Alcohol solvents -5 to +10 °C Variable Hydroxylamine, cyanopropan-2-yl derivative 90–95 Multi-step, good stereochemical control
Mannich reaction for amino sulfenyl derivatives Dichloromethane 0 °C 1 hour m-Chloroperbenzoic acid (m-CPBA), amino sulfenyl methyl formamide Moderate Useful for functionalized derivatives

Research Findings and Optimization

  • The use of sodium hydrogencarbonate as a mild base in tetrahydrofuran facilitates smooth amide bond formation with minimal side reactions.
  • Temperature control is critical; reflux conditions (75–80 °C) optimize reaction rates without decomposing sensitive intermediates.
  • Post-reaction purification involving sequential solvent washes (ethyl acetate, dichloromethane, hexanes) enhances product purity.
  • Amidoxime intermediates provide a versatile pathway to related carboxamide derivatives, with yields up to 95%, and allow for structural modifications.
  • Continuous flow reactors have been suggested in industrial contexts to improve scalability and environmental sustainability, though detailed protocols for this compound remain under development.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives .

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share core carboxamide or heterocyclic motifs but differ in substituents and ring systems:

Compound Core Structure Key Substituents Unique Features
N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide (Target) Oxolane (ether ring) 1-amino-2-methylpropan-2-yl Polar ether ring, basic amino group, compact branched substituent
N-(4-iodophenyl)oxolane-3-carboxamide (CAS 1250306-34-3) Oxolane 4-iodophenyl Aromatic iodine substituent (lipophilic, heavy atom); potential radiopharmaceutical use
1-(3-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide (CAS 903022-97-9) Pyrrolidine (N-containing ring) 3-methylphenyl, isopropyl amide Pyrrolidine introduces H-bond donor (N-H); aromatic substituent enhances lipophilicity
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Thiazolidinone 4-methoxyphenyl, nicotinamide Thiazolidinone core (sulfur, amide); potential PPARγ modulation
BBAC ((S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide) Pyrrolidine + benzimidazole Biphenyl, benzimidazole thioether High lipophilicity; sulfur atom may influence metabolic stability

Physicochemical Properties

  • Solubility: The target compound’s amino group likely enhances aqueous solubility compared to iodophenyl (CAS 1250306-34-3) or methylphenyl (CAS 903022-97-9) derivatives, which are more lipophilic .
  • Molecular Weight : The target’s estimated molecular weight (~245–265 g/mol) is comparable to CAS 903022-97-9 (260.33 g/mol) but lower than bulkier analogs like BBAC .
  • Hydrogen Bonding: The pyrrolidine-based compound (CAS 903022-97-9) has an N-H donor, whereas the target’s oxolane lacks H-bond donors but retains acceptors (ether oxygen, amide) .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide, also referred to as 3-(1-amino-2-methylpropan-2-yl)-2-methyloxolan-3-ol, is a compound of increasing interest in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxolane ring, an amino group, and a carboxamide functional group. This unique structure allows for various interactions with biological molecules, which may contribute to its biological activity. The oxolane ring can participate in chemical reactions, while the amino group can form hydrogen bonds with biomolecules, influencing their function and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding, which can stabilize protein structures or alter enzyme activities. Additionally, the oxolane moiety might engage in hydrophobic interactions, enhancing the compound's affinity for certain biological targets .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has shown promising results against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Methicillin-resistant S. aureus (MRSA)25 µM

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including those resistant to conventional therapies. For example, one study reported that a related piperidine derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated significant inhibition zones for S. aureus and E. coli, supporting its potential as an effective antibacterial agent .
  • Cytotoxicity in Cancer Models : In another study focusing on cancer therapy, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications to the structure led to improved cytotoxicity and induced apoptosis at lower concentrations than traditional chemotherapeutics .

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